molecular formula C9H16BrClN2O2S2 B6704426 N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride

N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride

Cat. No.: B6704426
M. Wt: 363.7 g/mol
InChI Key: ZEZDIMQIVSXTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with bromine, a methyl group, and a sulfonamide group, along with an aminobutyl side chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Properties

IUPAC Name

N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O2S2.ClH/c1-6(11)3-4-12-16(13,14)8-5-9(10)15-7(8)2;/h5-6,12H,3-4,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZDIMQIVSXTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)(=O)NCCC(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride typically involves multiple steps, starting with the functionalization of the thiophene ring. One common approach is the bromination of 2-methylthiophene, followed by sulfonation to introduce the sulfonamide group. The aminobutyl side chain can be attached through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogen-substituted thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the aminobutyl side chain may enhance binding affinity. The bromine atom and thiophene ring contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)-5-bromo-2-methylthiophene-3-sulfonamide
  • N-(3-aminobutyl)-5-chloro-2-methylthiophene-3-sulfonamide
  • N-(3-aminobutyl)-5-bromo-2-ethylthiophene-3-sulfonamide

Uniqueness

N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the sulfonamide group, along with the aminobutyl side chain, makes it particularly versatile for various applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.